molecular formula C18H12Br3OP B14753046 Tris(4bromophenyl)phosphine oxide CAS No. 900-99-2

Tris(4bromophenyl)phosphine oxide

Cat. No.: B14753046
CAS No.: 900-99-2
M. Wt: 515.0 g/mol
InChI Key: QVKXFHZXOLIUKV-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)phosphine oxide is an organophosphorus compound characterized by the presence of three 4-bromophenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphine oxide can be synthesized through the reaction of tris(4-bromophenyl)phosphine with an oxidizing agent. One common method involves the oxidation of tris(4-bromophenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction typically proceeds as follows:

Tris(4-bromophenyl)phosphine+H2O2Tris(4-bromophenyl)phosphine oxide+H2O\text{Tris(4-bromophenyl)phosphine} + \text{H}_2\text{O}_2 \rightarrow \text{Tris(4-bromophenyl)phosphine oxide} + \text{H}_2\text{O} Tris(4-bromophenyl)phosphine+H2​O2​→Tris(4-bromophenyl)phosphine oxide+H2​O

Industrial Production Methods: In an industrial setting, the production of tris(4-bromophenyl)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced back to tris(4-bromophenyl)phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Tris(4-bromophenyl)phosphine.

    Substitution: Substituted tris(4-bromophenyl)phosphine oxides with various functional groups.

Scientific Research Applications

Tris(4-bromophenyl)phosphine oxide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.

    Materials Science: Incorporated into the design of novel materials, including polymers and frameworks with specific electronic and structural properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of biologically active molecules.

    Industry: Employed in the development of flame retardants, plasticizers, and other industrial additives due to its stability and reactivity.

Mechanism of Action

The mechanism by which tris(4-bromophenyl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry The phosphorus atom in the compound can form bonds with metal centers, facilitating various catalytic processes

Comparison with Similar Compounds

  • Tris(4-chlorophenyl)phosphine oxide
  • Tris(4-fluorophenyl)phosphine oxide
  • Tris(4-methylphenyl)phosphine oxide

Comparison: Tris(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization possibilities. Additionally, the electronic effects of bromine can influence the compound’s coordination behavior and catalytic activity, making it a valuable ligand in various applications.

Properties

CAS No.

900-99-2

Molecular Formula

C18H12Br3OP

Molecular Weight

515.0 g/mol

IUPAC Name

1-bis(4-bromophenyl)phosphoryl-4-bromobenzene

InChI

InChI=1S/C18H12Br3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

QVKXFHZXOLIUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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